molecular formula C14H17ClN2O B5348902 N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea

N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea

Cat. No.: B5348902
M. Wt: 264.75 g/mol
InChI Key: SSWRNEGVPURHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is a chemical compound used in scientific research. It exhibits intriguing properties in various studies, making it a valuable tool for exploring new avenues in diverse fields of science.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-4-9-17(10-5-2)14(18)16-13-8-6-7-12(15)11(13)3/h4-8H,1-2,9-10H2,3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWRNEGVPURHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method avoids the use of phosgene, which is neither environmentally friendly nor safe . The reaction conditions promote a unique substrate selectivity from a mixture of two amines .

Industrial Production Methods: The industrial production of N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea undergoes various types of reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out in water without organic co-solvent .

Major Products: The major products formed from these reactions include various N-substituted ureas and their derivatives .

Scientific Research Applications

N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is used in scientific research for its intriguing properties. It is valuable in exploring new avenues in diverse fields of science, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea exerts its effects involves the nucleophilic addition of amines to potassium isocyanate . This reaction promotes unique substrate selectivity from a mixture of two amines .

Comparison with Similar Compounds

Similar Compounds:
  • N-(3-chloro-2-methylphenyl)-N’-(3-chlorophenyl)urea
  • 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids

Uniqueness: N,N-diallyl-N’-(3-chloro-2-methylphenyl)urea is unique due to its specific structure and the properties it exhibits in various scientific studies. Its ability to undergo nucleophilic addition reactions with high substrate selectivity makes it a valuable tool in research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.